molecular formula C39H42O14 B1264065 chloramultilide B

chloramultilide B

Cat. No.: B1264065
M. Wt: 734.7 g/mol
InChI Key: SHDVXCYXBYXGAR-BQPKVCGRSA-N
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Description

Contextualizing Lindenane Sesquiterpenoids within the Chloranthaceae Family

The Chloranthaceae family, comprising genera such as Chloranthus, Sarcandra, Hedyosmum, and Ascarina, is a significant source of structurally diverse and biologically active secondary metabolites. rsc.org Among these, lindenane-type sesquiterpenoids and their oligomers are considered chemotaxonomical markers for this plant family. rsc.orgccspublishing.org.cn These compounds are characterized by a distinctive cis, trans-3,5,6-carbocyclic skeleton. rsc.org Lindenane sesquiterpenoids are a major class of natural products isolated from plants of the Chloranthaceae family, possessing novel polycyclic frameworks. sioc-journal.cnnih.gov The structural complexity of these molecules, particularly the dimeric and oligomeric forms, arises from various polymerization patterns, with the Diels-Alder [4 + 2] cycloaddition being a common mode of linkage. ccspublishing.org.cnrsc.org The inherent instability of the lindenane ring system can lead to the formation of diverse and often unprecedented molecular architectures. researchgate.net The study of these compounds is a prominent area of focus in natural product discovery and synthesis. ccspublishing.org.cn

Significance of Natural Products from the Genus Chloranthus in Phytochemical Research

The genus Chloranthus is a focal point in phytochemical research due to its production of a vast array of bioactive compounds. researchgate.netnih.gov Phytochemical investigations have identified over 400 different substances from this genus, with terpenoids, especially sesquiterpenoids and diterpenoids, being the predominant chemical constituents. researchgate.netresearchgate.netresearchgate.net Plants from this genus are recognized as a rich source of sesquiterpenes, with lindenane-type sesquiterpenoids representing taxonomically characteristic secondary metabolites. researchgate.net

The chemical diversity of the Chloranthus genus also includes flavonoids, coumarins, lignans, amides, and phenylpropanoids. researchgate.netresearchgate.net Many of these isolated compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antitumor, antibacterial, antiviral, and neuroprotective properties. researchgate.netnih.govwjpls.org For instance, various sesquiterpenoids isolated from Chloranthus species have shown cytotoxic, antifungal, hepatoprotective, and anti-neuroinflammatory effects. researchgate.netacs.orgnih.gov The exploration of Chloranthus plants continues to yield novel molecular structures, indicating that this genus is a valuable reservoir for discovering molecules with unique architectures and interesting biological properties. ccspublishing.org.cnnih.gov

Overview of Chloramultilide B as a Dimeric Sesquiterpenoid

This compound is a complex natural product classified as a dimeric lindenane sesquiterpenoid. medchemexpress.com It has been isolated from plants of the Chloranthus genus, specifically from species such as Chloranthus spicatus and Chloranthus serratus. medchemexpress.combiocrick.comvulcanchem.com Structurally, this compound is a highly intricate molecule, featuring a decacyclic framework with numerous interconnected rings. vulcanchem.com Its molecular formula is C₃₉H₄₂O₁₄. medchemexpress.com

The structure of this compound is characterized by the presence of multiple functional groups, including four hydroxyl groups, which contribute to its potential for hydrogen bonding. vulcanchem.com It is formed from the dimerization of sesquiterpenoid monomers. acs.org Research has shown that this compound exhibits biological activity, notably demonstrating inhibitory effects against certain fungi, such as Candida albicans and C. parapsilosis. medchemexpress.com The structure and absolute configuration of this compound have been confirmed through methods including 1D and 2D NMR, mass spectrometry, and X-ray crystallography.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue/DescriptionSource(s)
CAS Number 1000995-47-0 medchemexpress.comchemblink.com
Molecular Formula C₃₉H₄₂O₁₄ medchemexpress.com
Molecular Weight 734.74 g/mol medchemexpress.com
Appearance White to off-white solid/powder medchemexpress.com
Classification Dimeric Lindenane Sesquiterpenoid nih.govmedchemexpress.com
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone biocrick.com
Natural Source(s) Chloranthus spicatus, Chloranthus serratus medchemexpress.combiocrick.com

Properties

Molecular Formula

C39H42O14

Molecular Weight

734.7 g/mol

IUPAC Name

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone

InChI

InChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1

InChI Key

SHDVXCYXBYXGAR-BQPKVCGRSA-N

SMILES

CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O

Isomeric SMILES

C/C/1=C\C(=O)OC[C@@]2([C@H]3C[C@H]3[C@]4([C@H]2CC5=C(COC(=O)CCC(=O)OC1)C(=O)O[C@]56[C@H]4C[C@@]7([C@H]8C[C@H]8[C@]9(C7=C6C1=C(C(=O)O[C@@]1([C@@H]9O)O)C)C)O)C)O

Canonical SMILES

CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O

Synonyms

chloramultilide B

Origin of Product

United States

Isolation and Dereplication of Chloramultilide B from Botanical Sources

Primary Plant Sources and Geographical Distribution

Chloramultilide B is predominantly found in plants of the Chloranthus genus, a group of aromatic perennial herbs.

Isolation from Chloranthus serratus

Chloranthus serratus, commonly known as serrate-leaf chloranthus, is a recognized source of this compound. chemondis.complos.org This plant species is native to the temperate regions of East Asia, with its distribution spanning across China, Japan, and Korea. picturethisai.comtandfonline.comoup.comkew.org It thrives in the understories of humid forests. picturethisai.com Phytochemical analysis of Chloranthus serratus has led to the isolation of various lindenane-type sesquiterpenoids, including shizukaol D and this compound. plos.org

Isolation from Chloranthus spicatus

Chloranthus spicatus, or the chulan tree, is another primary source from which this compound has been isolated. figshare.combiocrick.comnih.gov This evergreen shrub is native to southern China and is also cultivated in other parts of East and Southeast Asia. picturethisai.comtheferns.infokew.org The whole plant of C. spicatus has been used in studies that successfully isolated new dimeric sesquiterpenoids, including chloramultilides B, C, and D. figshare.combiocrick.comnih.gov

Presence in Chloranthus fortunei

The presence of this compound has also been confirmed in Chloranthus fortunei, known as Fortunes chloranthus. acs.orgnih.gov This species is found in the temperate and subtropical regions of East Asia, including southern and eastern China, Japan, and Korea. researchgate.netpicturethisai.complantiary.comkew.orgkew.org Research on the roots of C. fortunei has resulted in the isolation of several lindenane-type sesquiterpene dimers, with this compound being one of the identified compounds. acs.orgnih.gov

Geographical Distribution of Primary Plant Sources

Plant Species Native Regions
Chloranthus serratus East Asia (China, Japan, Korea) picturethisai.comtandfonline.comoup.comkew.org
Chloranthus spicatus East and Southeast Asia (Southern China, Japan, Thailand) picturethisai.comtheferns.infokew.orgplantiary.com
Chloranthus fortunei East Asia (China, Japan, Korea, Taiwan) picturethisai.complantiary.comkew.orgkew.orgwikidata.org

Methodologies for Natural Product Isolation

The process of isolating this compound from its botanical sources is a meticulous procedure that involves several stages of extraction and purification.

A general laboratory method includes the following steps:

Extraction : The dried and powdered whole plants are typically extracted with solvents like ethanol (B145695) or a mixture of petroleum ether and ethyl acetate. researchgate.netmdpi.com

Partitioning and Fractionation : The crude extract is then subjected to partitioning between different solvents to separate compounds based on their polarity. researchgate.net

Chromatography : The resulting fractions are further purified using various chromatographic techniques. This often involves repeated column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation in Research

The precise structure of this compound was determined and confirmed through the use of sophisticated spectroscopic methods. figshare.comnih.gov These techniques are indispensable for characterizing complex natural products. hyphadiscovery.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uknumberanalytics.comslideshare.net For the structural elucidation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed. figshare.comnih.gov

1D NMR : ¹H NMR spectra provide information on the chemical environment and connectivity of protons, while ¹³C NMR spectra reveal the types of carbon atoms present. slideshare.netegyankosh.ac.inresearchgate.net

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecule's complex structure. hyphadiscovery.comcore.ac.uk

The combination of these NMR techniques, along with mass spectrometry, provided the definitive structural evidence for this compound. figshare.comnih.gov

Spectroscopic Data for this compound

Technique Description
¹H NMR Provides chemical shifts and coupling constants for proton nuclei. slideshare.netsigmaaldrich.com
¹³C NMR Shows the chemical shifts for each carbon atom in the molecule. researchgate.netrsc.org
2D NMR (COSY, HSQC, HMBC) Establishes correlations between nuclei to determine the overall structure and connectivity. hyphadiscovery.comcore.ac.uk
Mass Spectrometry Determines the molecular weight and elemental composition of the compound. egyankosh.ac.in

Utility of Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool in the dereplication and structural elucidation of natural products like this compound. vulcanchem.com This analytical technique provides critical information about the molecular weight and elemental composition of a compound, which are fundamental for its identification.

High-resolution mass spectrometry (HRMS) is particularly valuable as it delivers highly accurate mass measurements, enabling the determination of the molecular formula. vulcanchem.com For this compound, the molecular formula has been established as C₃₉H₄₂O₁₄. biosynth.com The high resolving power of HRMS allows for the differentiation between compounds with very similar nominal masses, a common challenge in the analysis of complex natural product extracts. core.ac.uk

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful hyphenated technique used for the analysis of this compound. vulcanchem.com This method separates the components of a complex mixture chromatographically before they are introduced into the mass spectrometer. vulcanchem.comcore.ac.uk LC-MS provides enhanced sensitivity and specificity, allowing for the detection of this compound at low concentrations and confirming its molecular structure through mass spectral data. vulcanchem.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns that offer insights into the connectivity of the molecule. mdpi.com This is especially important for complex structures like this compound to help identify its structural components. vulcanchem.com

The process of dereplication often involves comparing the acquired mass spectral data against specialized databases of natural products. acs.org This allows for the rapid identification of known compounds, such as this compound, within a crude plant extract, thereby streamlining the discovery of novel compounds. frontiersin.orgacs.org

Table 1: Mass Spectrometry Data for this compound
ParameterValueTechniqueReference
Molecular FormulaC₃₉H₄₂O₁₄HRMS biosynth.com
Molecular Weight734.7 g/molMS biosynth.com
Molecular Ion Peak (calculated exact mass)m/z 734.26MS vulcanchem.com

Confirmation via X-ray Crystallography (for related compounds)

While mass spectrometry and NMR spectroscopy are powerful tools for structural elucidation, X-ray crystallography provides the most definitive three-dimensional structural information. The absolute configuration of this compound itself was confirmed by X-ray crystallography. This technique has also been instrumental in determining the absolute configurations of other closely related lindenane-type sesquiterpenoid dimers isolated from Sarcandra glabra, a plant in the same Chloranthaceae family. tandfonline.comnih.govresearchgate.netfigshare.com

The structural elucidation of related compounds, such as chloramultilide D and other dimeric sesquiterpenoids from the Chloranthus genus, has benefited from X-ray crystallographic analysis. vulcanchem.com This has provided valuable insights into the three-dimensional arrangement of this class of compounds, which is crucial for understanding structure-activity relationships. vulcanchem.com For instance, the structures of sarcanoids A and B, two other lindenane-type sesquiterpenoid dimers from Sarcandra glabra, were determined by single-crystal X-ray crystallography. tandfonline.comnih.govresearchgate.net This technique has been repeatedly used to establish the complex stereochemistry of these natural products. researchgate.netresearchgate.net

Biosynthetic Pathways of Chloramultilide B

Proposed Biogenetic Precursors and Intermediates for Lindenane Dimers

The biosynthesis of lindenane dimers like chloramultilide B is believed to originate from fundamental building blocks of terpenoid synthesis. The journey begins with the mevalonate (B85504) (MVA) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). asm.orgresearchgate.net Through the action of prenyltransferases, these units are condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP), which is the direct antecedent for all sesquiterpenoids. asm.orgnih.gov

From FPP, a series of cyclization reactions catalyzed by sesquiterpene synthases (STSs) generate the characteristic lindenane skeleton. asm.org It is hypothesized that monomeric lindenane sesquiterpenoids, such as chloranthalactone A, serve as the direct precursors for the dimerization process that leads to compounds like this compound. ccspublishing.org.cn For instance, the biosynthesis of other lindenane dimers, such as trisarcglaboids A and B, is proposed to involve known biogenetic precursors like chlorahololide D and sarcandrolide A. nih.govx-mol.net These monomers possess the necessary structural features to undergo the subsequent dimerization reactions.

A plausible biogenetic pathway suggests that the oxidation of a monomer like chloranthalactone A initiates the process, leading to the formation of reactive intermediates. ccspublishing.org.cn These intermediates are then primed for the crucial dimerization step.

Enzymatic Transformations in Sesquiterpenoid Biosynthesis

The biosynthesis of sesquiterpenoids is a testament to the power and specificity of enzymatic catalysis. A variety of enzymes, including terpene synthases, cytochromes P450 (CYPs), and dehydrogenases, play critical roles in constructing and modifying the diverse array of sesquiterpenoid structures. nih.govtandfonline.com

Terpene synthases (STSs) are responsible for the initial cyclization of the linear FPP into a multitude of cyclic skeletons. asm.org This is achieved through the formation of a reactive carbocation upon the cleavage of the pyrophosphate group, which then undergoes a cascade of cyclizations and rearrangements. asm.org The specific folding of the enzyme's active site dictates the stereochemistry and conformation of the intermediates, ultimately controlling the final cyclic product. mdpi.com

Following the initial cyclization, the sesquiterpene scaffold undergoes further modifications by "tailoring" enzymes. Cytochrome P450 monooxygenases are particularly important, introducing hydroxyl groups that increase the polarity of the molecule and provide handles for further functionalization. nih.govtandfonline.com Other enzymatic transformations can include oxidations, reductions, and the formation of lactone rings, all contributing to the vast structural diversity observed in sesquiterpenoids. tandfonline.com In the context of this compound's biosynthesis, specific enzymes would be required to generate the oxidized and structurally ready monomeric precursors for dimerization.

Role of Biomimetic Diels-Alder Reactions in Dimeric Sesquiterpenoid Formation

A key feature in the biosynthesis of many dimeric sesquiterpenoids, including the lindenane family, is the [4+2] cycloaddition, or Diels-Alder reaction. sci-hub.sersc.orgic.ac.uk This reaction involves the joining of a conjugated diene with a dienophile to form a six-membered ring. ic.ac.uk While direct enzymatic evidence for a "Diels-Alderase" in the formation of all such dimers is still under investigation, the structures of these natural products strongly suggest the involvement of such a reaction. sci-hub.seic.ac.uk

The proposed biosynthesis of lindenane dimers posits that two monomeric sesquiterpenoid units, one acting as the diene and the other as the dienophile, undergo a Diels-Alder reaction to form the dimeric core. researchgate.netmdpi.com The formation of the diene is often a critical and unstable step, sometimes generated in situ from a precursor. nih.govd-nb.info The regioselectivity and stereoselectivity of this cycloaddition are crucial in determining the final complex three-dimensional structure of the dimer. rsc.org Biomimetic syntheses have successfully replicated these proposed Diels-Alder reactions in the laboratory, lending strong support to their role in the natural biosynthetic pathway. nih.govencyclopedia.pub

For many lindenane dimers, the diene is proposed to be a furyl diene, which is unstable and not isolable. nih.gov The reaction conditions, such as the presence of acid or base, can influence the formation of the diene and the subsequent cycloaddition. nih.govd-nb.info

Comparative Biosynthesis with Other Lindenane Sesquiterpenoid Dimers

The biosynthesis of this compound can be understood in the broader context of how other lindenane sesquiterpenoid dimers are formed. The lindenane dimers can be categorized into different types based on their substitution patterns and the nature of the dienophile involved in the key Diels-Alder reaction. researchgate.netnih.gov

For example, the biosynthesis of shizukaols and sarcandrolides also involves a [4+2] cycloaddition as a pivotal step. nih.gov A unified synthetic strategy has been developed that can produce different types of lindenane dimers by using a common furyl diene and varying the dienophile, mimicking the proposed biosynthetic pathways. d-nb.info This highlights a common theme in the biosynthesis of this class of compounds, where a conserved core reaction is adapted to produce a variety of final products.

Furthermore, other polymerization modes beyond the typical Diels-Alder reaction have been observed in the formation of lindenane dimers. These can include [2+2] cycloadditions and Michael additions, leading to even greater structural diversity within this family of natural products. ccspublishing.org.cnencyclopedia.pub For instance, chlospicenes A and B are proposed to be formed through an intramolecular [6+6] cyclization. ccspublishing.org.cn This comparative view underscores the evolutionary creativity of biosynthetic pathways in generating a rich tapestry of complex molecules from common precursors.

Chemical Synthesis Approaches to Chloramultilide B and Analogs

Total Synthesis Strategies for Lindenane-Type Sesquiterpenoids

The total synthesis of lindenane-type sesquiterpenoid dimers, such as the analogs of chloramultilide B, represents a significant synthetic achievement. These molecules are characterized by a core structure often containing at least eight fused rings and more than eleven stereocenters. nih.govencyclopedia.pub A prevailing strategy for their construction is biomimetic, drawing inspiration from the proposed natural biosynthetic pathway involving a Diels-Alder reaction.

A unified and divergent strategy has been successfully employed for the synthesis of eight different lindenane sesquiterpenoid [4+2] dimers, including multistalide B, chlorajaponilide C, sarcandrolide J, and various shizukaols. nih.govnih.gov This approach hinges on a base-mediated thermal [4+2] cycloaddition between a common, unstable furyl diene, which is generated in situ, and various dienophiles. nih.govd-nb.info The variation in the dienophile partner allows for a divergent route to the three distinct structural types of lindenane dimers. nih.govd-nb.info

For instance, the synthesis of sarcandrolide J and shizukaol D was achieved through a cascade reaction that includes furan (B31954) formation, alkene isomerization, and a crucial Diels-Alder cycloaddition to assemble the complex and congested polycyclic core with the correct stereochemistry. nih.gov The synthesis of these molecules, along with analogs like chlorajaponilide C and multistalide B, often commences from readily available chiral precursors such as (+)-verbenone. nih.gov The Liu research group pioneered much of this work, demonstrating that a common diene could be reacted with different dienophiles to produce a range of these complex natural products. nih.govscu.edu.cn More recent work has also validated the role of a triene as a potential biosynthetic intermediate for the non-enzymatic, stereocontrolled synthesis of various lindenane oligomers through different modes of homo- and hetero-dimerization. scu.edu.cnresearchgate.net

Semi-synthetic Derivatization and Modification Approaches

Semi-synthetic derivatization is a powerful tool for exploring the structure-activity relationships (SAR) of complex natural products like this compound. This approach involves taking the natural product, or a key synthetic intermediate, and performing chemical modifications to generate a library of analogs. While specific semi-synthetic studies on this compound are not extensively documented in the literature, the general principles are widely applied to other complex sesquiterpenoids.

The goal of such modifications is often to enhance therapeutic properties, such as potency, selectivity, or pharmacokinetic profiles. Common derivatization reactions include oxidation, reduction, acylation, alkylation, and the modification of lactone rings. For lindenane dimers, the multiple functional groups—including esters, lactones, hydroxyl groups, and olefins—present numerous handles for chemical manipulation. For example, versatile acetylations have been proposed as a method to convert a common synthetic precursor, sarglabolide I, into other type 3 dimers. d-nb.info This strategy allows for the generation of novel compounds that can be screened for improved biological activity, potentially leading to the discovery of new therapeutic agents.

Synthetic Challenges and Methodological Advancements in Dimer Construction

The construction of the dimeric scaffold of this compound and its analogs is fraught with significant challenges. The primary difficulty lies in controlling the stereochemistry across a congested framework that can possess over eleven stereogenic centers within an eight-ring system. nih.govencyclopedia.pub

A major specific challenge is the instability of the key diene intermediates required for the cornerstone [4+2] cycloaddition. d-nb.info For example, furyldiene lindenanes, which are the proposed reactive species for the Diels-Alder dimerization, are generally too unstable to be isolated. mdpi.com This necessitates their in situ generation, adding a layer of complexity to the reaction sequence. Early strategies employed acid-promoted conditions to trigger the diene formation and subsequent cycloaddition. d-nb.info

A significant methodological advancement was the development of a unified, base-promoted thermal [4+2] cycloaddition strategy. nih.govd-nb.info This approach proved to be more efficient and higher-yielding compared to previous acid-mediated methods. researchgate.net This base-promoted synthesis provides access to all three types of lindenane [4+2] dimers and utilizes a more synthetically viable diene precursor, which can be prepared in 12 steps from verbenone, compared to the 17 steps required for the precursor used in the acid-promoted cascade. d-nb.info This unified strategy represents a pivotal advance, enabling the divergent and biomimetic synthesis of a wide array of these structurally complex dimers. d-nb.inforsc.org

Regioselective and Stereoselective Synthesis of Complex Sesquiterpenoid Scaffolds

Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of complex polycyclic structures like the lindenane sesquiterpenoids. The main dimerization event, the Diels-Alder reaction, is often highly selective. For example, the reaction between the in situ-formed diene and a dienophile partner typically proceeds via an endo-type head-to-head [4+2] cycloaddition to furnish the desired core skeleton. nih.gov

The inherent chirality and rigid conformation of the synthetic precursors play a crucial role in directing the stereochemical outcomes of subsequent reactions. In one instance, attempts at direct dihydroxylation of a key intermediate failed to produce the desired diastereomer, a result attributed to the intrinsic stereochemical control exerted by the rigid chiral skeleton of the starting material. researchgate.net This highlights the challenge of overcoming the substrate's inherent facial bias.

Synthetic strategies often exploit cascade reactions to build molecular complexity rapidly while maintaining stereochemical control. A cascade involving furan formation, alkene isomerization, and a Diels-Alder cycloaddition was successfully used to construct the congested polycyclic architecture of sarcandrolide J and shizukaol D with the correct stereochemistry. nih.gov Furthermore, biomimetic syntheses of oligomers have been accomplished through non-enzymic homo- and hetero-dimerization reactions of a key triene intermediate, achieving excellent stereochemical control under mild conditions. scu.edu.cn These advanced strategies are essential for navigating the complex energy landscapes of these reactions to selectively form one of many possible stereoisomers.

Investigations into the Biological Activities of Chloramultilide B

Antifungal Activities

Chloramultilide B has demonstrated notable inhibitory effects against certain fungal pathogens, highlighting its potential as an antifungal agent. medchemexpress.combiocrick.com

Efficacy Against Fungal Pathogens (e.g., Candida albicans, Candida parapsilosis)

Studies have shown that this compound is active against Candida albicans and Candida parapsilosis. medchemexpress.comresearchgate.net These opportunistic yeasts are significant causes of fungal infections in humans, ranging from superficial to life-threatening systemic conditions. nih.gov C. parapsilosis, in particular, is a leading cause of invasive candidal disease, especially in vulnerable populations such as neonates and intensive care unit patients. nih.gov

In Vitro Minimum Inhibitory Concentration (MIC) Determinations

The potency of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism in vitro. nih.govnih.govresearchgate.net For this compound, the MIC value against both Candida albicans and C. parapsilosis has been determined to be 0.068 μM. medchemexpress.com This low MIC value indicates significant inhibitory activity against these fungal species. medchemexpress.com

Fungal PathogenMIC (μM)
Candida albicans0.068 medchemexpress.com
Candida parapsilosis0.068 medchemexpress.com

Antimalarial Activities

The compound has also been investigated for its activity against the malaria parasite, Plasmodium falciparum.

Efficacy Against Plasmodium falciparum Strains (e.g., Dd2)

Research has demonstrated that this compound is effective against the Dd2 strain of Plasmodium falciparum. researchgate.net This particular strain is known for its resistance to the antimalarial drug chloroquine, making the discovery of new effective compounds crucial. scispace.com

In Vitro Parasite Inhibition Assays and EC50 Values

In vitro parasite inhibition assays are used to determine the concentration of a compound required to inhibit parasite growth by 50% (EC50). For this compound, the EC50 value against the Dd2 strain of P. falciparum has been reported as 7.1 nM. researchgate.net This indicates potent activity against this drug-resistant malaria parasite strain. researchgate.net

Parasite StrainEC50 (nM)
Plasmodium falciparum (Dd2)7.1 researchgate.net

Anti-inflammatory Activities

In addition to its antimicrobial properties, this compound has been explored for its potential anti-inflammatory effects. Related compounds from the Chloranthus genus have shown various biological activities, including anti-inflammatory effects. researchgate.netvulcanchem.com Specifically, some lindenane dimers isolated from Chloranthus henryi have demonstrated significant anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov While direct studies on the anti-inflammatory mechanism of this compound are not detailed in the provided context, the activity of structurally similar compounds suggests a potential avenue for future research.

Modulation of Inflammatory Mediators (e.g., Reactive Oxygen Species, Interleukin-1β)

While direct studies on this compound's impact on specific inflammatory mediators are limited, research on related lindenane sesquiterpene dimers isolated from the same plant genus, Chloranthus, provides significant insights. A study on a lindenane dimer from the roots of Chloranthus fortunei demonstrated the compound's ability to reduce the production of reactive oxygen species (ROS) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced pulmonary epithelial cells. nih.govacs.org This suggests that compounds with a similar chemical structure, such as this compound, may possess analogous anti-inflammatory properties.

ROS are highly reactive molecules that, in excess, can cause cellular damage, while IL-1β is a potent pro-inflammatory cytokine central to various inflammatory diseases. wikipedia.orgsmw.chwikipedia.orgmdpi.comnih.gov The ability of a related lindenane dimer to suppress both of these mediators highlights a potential mechanism for the traditional use of Chloranthus species in treating inflammatory conditions. nih.gov Further investigation into trishizukaol A, a lindenane sesquiterpenoid trimer from Sarcandra glabra (a plant in the Chloranthaceae family), also revealed a decrease in ROS levels and the pro-inflammatory cytokines IL-6 and TNF-α, alongside an increase in the anti-inflammatory cytokine IL-10. nih.gov

Regulation of Inflammatory Pathways (e.g., NLRP3)

The modulation of inflammatory mediators by lindenane sesquiterpenoids appears to be connected to the regulation of specific inflammatory signaling pathways, most notably the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.govacs.org The NLRP3 inflammasome is a multiprotein complex that, when activated by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines like IL-1β. embopress.orgwikipedia.orgimrpress.comfrontiersin.orgnih.gov

A recent study in 2024 on lindenane sesquiterpenoid dimers isolated from Chloranthus holostegius var. shimianensis identified several of these compounds as significant inhibitors of NLRP3 inflammasome activation, with IC50 values ranging from 2.99 to 8.73 µM. nih.gov Molecular docking studies further suggested a strong interaction between one of the tested compounds and the NLRP3 protein. nih.gov Similarly, the aforementioned study on a lindenane dimer from Chloranthus fortunei linked the reduction of IL-1β to the regulation of NLRP3 expression. nih.govacs.org These findings strongly suggest that a key anti-inflammatory mechanism of lindenane-type sesquiterpenoids from the Chloranthus genus is the direct or indirect inhibition of the NLRP3 inflammasome pathway.

Table 1: Inhibitory Activity of Related Lindenane Sesquiterpenoid Dimers on NLRP3 Inflammasome Activation

Compound Source Bioactivity IC50 Values (µM) Reference
Chloranthus holostegius var. shimianensis Significant inhibition of NLRP3 inflammasome activation 2.99 - 8.73 nih.gov
Chloranthus fortunei Reduction of IL-1β production via NLRP3 regulation Not specified nih.govacs.org

Proposed Molecular and Cellular Mechanisms of Action

Based on its structural class and the activities of related compounds, the biological effects of this compound can be attributed to several proposed mechanisms at the molecular and cellular level.

Disruption of Microbial Cell Membranes

The primary reported activity of this compound is its antifungal effect. semanticscholar.orgplos.org A widely accepted mechanism for the antimicrobial action of sesquiterpenoids involves the disruption and destabilization of microbial cell membranes. nih.govnih.gov This disruption can lead to increased membrane permeability, leakage of essential intracellular components such as nucleic acids and proteins, and ultimately, cell death. mdpi.commdpi.comfrontiersin.orgnih.gov The lipophilic nature of sesquiterpenoids allows them to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and integrity. nih.gov While direct experimental evidence for this compound is pending, this mechanism remains the most plausible explanation for its observed antifungal properties against Candida albicans and C. parapsilosis. semanticscholar.orgplos.orgnih.gov

Table 2: Documented Antifungal Activity of this compound

Fungal Target Activity MIC Value (µmol/L) Reference
Candida albicans Inhibitory 0.068 semanticscholar.orgplos.org
Candida parapsilosis Inhibitory 0.068 semanticscholar.orgplos.org

Modulation of Cellular Signaling Pathways (e.g., Wnt pathway as observed for related sesquiterpenoids)

Beyond its antimicrobial effects, this compound may modulate key cellular signaling pathways implicated in various diseases. The Wnt signaling pathway, a crucial regulator of cell proliferation, differentiation, and development, has been identified as a target for other lindenane sesquiterpenoids. plos.orgmdpi.comresearchgate.netnih.gov

Notably, shizukaol D, a dimeric sesquiterpene also isolated from Chloranthus serratus, has been shown to repress the growth of human liver cancer cells by attenuating Wnt signaling. semanticscholar.orgplos.org This was evidenced by a reduction in β-catenin levels, a key downstream effector in the canonical Wnt pathway. plos.org Further studies on extracts from Chloranthus japonicus also suggest that the observed biological activities are mediated through the inhibition of the Wnt/β-catenin signaling pathway. mdpi.comnih.gov Given that this compound shares the same lindenane dimer scaffold and is isolated from the same genus, it is plausible that it could exert some of its biological effects through the modulation of the Wnt pathway or other related cell signaling cascades. semanticscholar.orgplos.org

Structure Activity Relationship Sar Studies of Chloramultilide B and Its Derivatives

Identification of Key Structural Motifs Correlated with Biological Efficacy

The biological activity of dimeric sesquiterpenoids like chloramultilide B is often attributed to several key structural motifs. The presence and interplay of these features are critical in determining the potency and selectivity of their therapeutic effects.

One of the most significant motifs is the α-methylene-γ-lactone group . This reactive functional group is a common feature in many biologically active sesquiterpene lactones and is considered a primary site for interaction with biological macromolecules. Studies on other sesquiterpene lactones have demonstrated that this moiety can undergo a Michael-type addition with nucleophilic residues, such as the thiol groups of cysteine residues in proteins. nih.gov This covalent interaction can lead to the inhibition of key enzymes or transcription factors involved in disease processes. For instance, in the context of anti-inflammatory and anti-cancer activities, the alkylating potential of the α-methylene-γ-lactone ring is often correlated with the inhibition of pathways like NF-κB. acs.org

Furthermore, the oxidation pattern of the sesquiterpenoid core, including the presence and position of hydroxyl, epoxide, and ketone groups, plays a vital role in modulating the molecule's activity. These functional groups can participate in hydrogen bonding and other non-covalent interactions with biological targets, thereby influencing binding affinity and specificity. For example, the presence of hydroxyl groups can enhance water solubility and bioavailability, while epoxide rings can act as additional electrophilic centers.

A hypothetical SAR summary for key structural motifs in dimeric sesquiterpenoids, based on general findings in the class, is presented in the table below.

Structural MotifGeneral Observation on Biological ActivityPutative Mechanism of Action
α-Methylene-γ-lactoneEssential for high potency in many activities (e.g., anti-inflammatory, cytotoxic)Covalent modification of target proteins via Michael addition
Dimeric LinkageInfluences overall conformation and binding affinity; can enhance potencyBivalent binding to target(s)
Core Oxidation PatternModulates binding specificity and pharmacokinetic propertiesParticipation in hydrogen bonding and other non-covalent interactions
Epoxide GroupsCan contribute to reactivity and biological activityCovalent modification of nucleophilic residues in target proteins

Impact of Specific Functional Group Modifications on Activity Profiles

Modification of specific functional groups in this compound and its derivatives can lead to significant changes in their biological activity profiles. These modifications are a cornerstone of medicinal chemistry efforts to optimize lead compounds.

Modification of the α-Methylene-γ-lactone Ring: Chemical modifications that alter the reactivity of the α-methylene-γ-lactone moiety, such as reduction of the double bond or its conversion to an amine adduct, often result in a significant decrease or complete loss of biological activity. This provides strong evidence for its role as a key pharmacophore. For instance, studies on other sesquiterpene lactones have shown that the creation of amino derivatives can modulate the activity and selectivity, sometimes leading to improved therapeutic indices. nih.gov

Alterations in the Dimeric Linkage: The length, flexibility, and chemical nature of the linker connecting the two sesquiterpenoid units can have a profound impact on activity. Shortening or rigidifying the linker may restrict the conformational freedom of the molecule, potentially locking it into a bioactive conformation. Conversely, a more flexible linker might allow the molecule to adapt to different binding pockets.

Derivatization of Hydroxyl Groups: The hydroxyl groups present on the this compound scaffold are amenable to various chemical modifications, such as esterification or etherification. These changes can alter the compound's lipophilicity, which in turn affects its cell permeability and pharmacokinetic properties. Furthermore, the addition of bulky groups to these hydroxyls can introduce steric hindrance, which can be used to probe the steric tolerance of the binding site on the biological target.

The following table illustrates hypothetical effects of functional group modifications on the activity of a dimeric sesquiterpenoid like this compound, based on general principles observed in similar compounds.

ModificationPositionExpected Impact on ActivityRationale
Reduction of C=C bondα-Methylene-γ-lactoneDecreaseLoss of Michael acceptor reactivity
Addition of an amineα-Methylene-γ-lactoneModulation (increase or decrease)Altered reactivity and physicochemical properties
EsterificationCore hydroxyl groupsVariableAltered lipophilicity and steric interactions
EpoxidationCore double bondsPotential increaseIntroduction of a new reactive site

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of this compound derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to predict the activity of novel analogs and guide their design.

A typical 3D-QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values for cytotoxicity) would be selected.

Molecular Modeling and Alignment: The 3D structures of the molecules in the dataset would be generated and aligned based on a common scaffold.

Descriptor Calculation: CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) would be calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, would be used to build a model that correlates the calculated descriptors with the biological activity. The predictive power of the model would be rigorously validated using internal and external validation techniques.

The resulting 3D-QSAR models can be visualized as contour maps, which highlight the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might indicate that a bulky, electron-withdrawing group at a specific position would be beneficial for activity. A study on sesquiterpenoids from aged Artemisia argyi successfully used 3D-QSAR to analyze their anti-HBV activity, demonstrating the applicability of this method to the broader class of sesquiterpenoids. nih.gov

Fragment-Based Structure-Activity Analysis in Dimeric Sesquiterpenoids

This approach could involve:

Synthesis and evaluation of the monomeric sesquiterpenoid units: This would help to determine if the dimeric structure is essential for activity or if one of the monomers is significantly more active than the other.

"Fragment swapping" experiments: Creating hybrid dimers by combining different sesquiterpenoid monomers could reveal important information about the SAR of each half of the molecule.

Analysis of smaller, simpler fragments: Investigating the binding of smaller fragments that mimic key structural motifs of this compound (e.g., the α-methylene-γ-lactone ring with different substituents) to a target protein could provide a more detailed understanding of the key interactions driving biological activity.

By understanding the contribution of each fragment, it may be possible to design novel, more potent, and more "drug-like" dimeric sesquiterpenoids with improved pharmacokinetic and pharmacodynamic properties.

Advanced Analytical Methodologies for Chloramultilide B Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in the analysis of Chloramultilide B, enabling its separation from complex mixtures and ensuring the purity of research samples. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of this compound. skpharmteco.com Reversed-phase HPLC, often employing C18 columns, is a common approach. chromatographyonline.cominnovareacademics.in The method's validation typically includes assessments of linearity, sensitivity (limit of detection and quantification), precision, and accuracy to ensure reliable results. innovareacademics.in

A typical HPLC method for analyzing compounds like this compound would involve a gradient elution with a mobile phase consisting of an aqueous component (like water with 0.05% formic acid) and an organic solvent (such as acetonitrile). chromatographyonline.com Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance across a range of wavelengths, aiding in peak purity assessment. innovareacademics.insepscience.com The purity of a chromatographic peak can be evaluated by comparing the UV-visible spectra across the peak; a high degree of spectral similarity suggests a pure compound. chromatographyonline.comchromatographyonline.com

Table 1: Illustrative HPLC Parameters for Analysis of Sesquiterpenoids

Parameter Typical Conditions
Column C18 reversed-phase, 2.7 µm particle size, 50 mm x 3.0 mm
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over a set time
Flow Rate 1.0 mL/min
Column Temperature 35-40 °C
Detection UV Absorbance at 220 nm and 254 nm
Injection Volume 1-5 µL

Note: This table presents a generalized set of HPLC conditions and may require optimization for the specific analysis of this compound. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more definitive identification and sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. sepscience.comresearchgate.net This powerful technique couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. ekb.eg LC-MS can provide the molecular weight of this compound and its fragments, which is invaluable for structural confirmation and for identifying potential metabolites in biological samples. biocrick.combiocrick.com

In LC-MS analysis, after the compound elutes from the HPLC column, it is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. chromatographyonline.comthermofisher.com High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of this compound with high accuracy. vulcanchem.com The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing structural information that can be used for definitive identification. ekb.eg

Advanced Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of complex molecules like this compound. eurjchem.com

The structure of this compound, including its absolute configuration, was definitively established through a combination of spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. biocrick.combiocrick.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. byjus.com For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments were crucial in piecing together its complex carbon skeleton and the relative stereochemistry of its numerous chiral centers. biocrick.commdpi.com Two-dimensional J-resolved spectroscopy can be particularly useful for analyzing complex spectra. nih.gov

Mass Spectrometry (MS) : As mentioned earlier, mass spectrometry provides precise mass information. chemguide.co.uk High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound. vulcanchem.com

X-ray Crystallography : This technique provides the ultimate proof of a molecule's three-dimensional structure. The absolute configuration of this compound was confirmed by X-ray crystallography, which provides precise information about the spatial arrangement of atoms in a crystalline solid. biocrick.comvulcanchem.com

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational approaches are increasingly used to understand how ligands like this compound interact with their biological targets. nih.govfrontiersin.org These in silico methods can predict binding affinities and modes, guiding further experimental studies. nih.govmitchell.science

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov For instance, molecular docking studies have been used to investigate the interactions of similar natural products with their target proteins, providing insights into the specific amino acid residues involved in binding. researchgate.netresearcher.life These studies often utilize software like AutoDock to perform the docking simulations. nih.gov The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.govrasayanjournal.co.in

Computational models can also be used to predict various pharmacokinetic properties of a molecule, which is an important aspect of drug development. researchgate.net By combining computational modeling with experimental data, researchers can build a more comprehensive understanding of the structure-activity relationships of compounds like this compound. plos.orgmdpi.com

Table 2: Key Computational Approaches in Drug Discovery

Computational Method Application in this compound Research
Molecular Docking Predicts the binding orientation and affinity of this compound to its biological target. easychair.org
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-target complex over time to assess stability and conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate the chemical structure of this compound and its analogs with their biological activity.

This table outlines potential applications of computational methods in the study of this compound.

Future Perspectives and Research Trajectories

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

A fundamental goal in the study of any natural product is to understand its origin. The elucidation of the biosynthetic pathway of chloramultilide B is a critical first step that will not only provide profound insights into its formation but also enable biotechnological production and derivatization. Future research must focus on identifying the biosynthetic gene cluster (BGC) responsible for its production in the source organism.

Drawing parallels from the study of other complex natural products, this can be achieved through genome mining and bioinformatic analysis. For instance, the discovery of the bartoloside (brt) biosynthetic gene cluster was instrumental in confirming the structure of those chlorinated glycolipids. A similar genomics-driven approach for this compound would be invaluable. Key research activities would include targeted gene knockouts and heterologous expression of the putative BGC to confirm its role in producing the compound, a strategy successfully used to decipher the shanorellin (B1214575) biosynthetic pathway. Identifying the specific enzymes—polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), halogenases, tailoring enzymes—will lay the groundwork for future synthetic biology efforts.

Table 1: Hypothetical Enzyme Classes in this compound Biosynthesis

Enzyme ClassPutative FunctionRationale for Investigation
Polyketide Synthase (PKS) Assembly of the core carbon skeleton from simple acyl-CoA precursors.Many complex macrolide structures are assembled via Type I PKS pathways.
Halogenase Incorporation of chlorine atoms into the structure.The "chlora-" prefix suggests the presence of chlorine, a common feature in marine natural products requiring specific halogenating enzymes.
Cytochrome P450 Monooxygenase Oxidative tailoring, such as hydroxylation or epoxidation.These enzymes are frequently involved in the late-stage modifications that are critical for the biological activity of natural products.
Glycosyltransferase Attachment of sugar moieties.If this compound is a glycoside, identifying the responsible enzyme is key to understanding its solubility and target interaction.
Thioesterase (TE) Catalyzes the final cyclization and release of the completed molecule from the PKS assembly line.A critical final step in the biosynthesis of macrolactones.

Development of Novel and Efficient Synthetic Strategies for Analogs and Probes

Chemical synthesis is essential for confirming the structure of this compound, providing a sustainable supply for biological testing, and generating analogs for structure-activity relationship (SAR) studies. A primary objective is the development of a robust and convergent total synthesis. This synthetic route must be flexible enough to allow for the late-stage introduction of structural modifications, facilitating the creation of a focused library of this compound analogs.

Future synthetic endeavors should explore modern synthetic methodologies to improve efficiency and access to diverse structures. Strategies such as fragment-based synthesis, where key structural motifs of the natural product are synthesized and combined, could accelerate the discovery of simplified yet potent analogs. Furthermore, the development of synthetic routes to produce chemical probes—versions of this compound appended with reporter tags like biotin (B1667282) or fluorescent dyes—is paramount for target identification and mechanistic studies. These probes would enable powerful techniques like affinity chromatography to isolate cellular binding partners.

In-depth Mechanistic Investigations at the Molecular and Cellular Level

Understanding how this compound exerts its biological effects is crucial for its development as a chemical tool or therapeutic lead. In-depth mechanistic studies are required to bridge the gap between its chemical structure and its biological activity. Initial investigations should involve comprehensive cell-based assays to characterize its phenotypic effects, such as impacts on cell proliferation, apoptosis, or specific signaling pathways.

The relationship between chemical structure and biological function is a central theme in medicinal chemistry. By testing synthetic analogs, researchers can identify the specific pharmacophore—the precise features of the molecule responsible for its activity. Advanced techniques in chemical biology, including proteomics, transcriptomics, and metabolomics, should be employed to obtain an unbiased, system-wide view of the cellular response to this compound treatment. This can reveal which proteins and pathways are modulated by the compound, offering clues to its direct molecular target and downstream effects.

Exploration of New Biological Targets and Pathways for this compound Activity

A pivotal aspect of future research is the definitive identification of the molecular target(s) of this compound. While initial screening may suggest a particular activity, many natural products interact with multiple targets. A comprehensive target identification campaign is therefore essential.

Modern chemical biology provides a powerful toolkit for this purpose. Affinity-based methods using the chemical probes developed through synthesis can be used to pull down binding partners from cell lysates for identification by mass spectrometry. Another powerful and unbiased approach is cellular thermal shift assay (CETSA), which can detect target engagement in living cells by measuring changes in protein thermal stability upon compound binding. For compounds that induce drug resistance, genetic approaches such as whole-genome sequencing of resistant cells can identify mutations in the target protein. Identifying the direct biological target is the key that unlocks a deeper understanding of the compound's mechanism and provides a rationale for its further development.

Role of this compound in Broader Natural Product Discovery and Chemical Biology Initiatives

The comprehensive characterization of this compound will contribute significantly to the broader fields of natural product discovery and chemical biology. Natural products are a cornerstone of drug discovery, largely due to their unparalleled structural diversity and evolutionary selection for interacting with biological macromolecules. The unique chemical architecture of this compound, once fully elucidated, could represent a novel scaffold for medicinal chemistry, inspiring the design of new compound libraries.

If this compound is found to have a novel mechanism of action or interact with a previously "undruggable" target, it would become an invaluable chemical probe for studying fundamental biological processes. Such tools are essential for dissecting complex cellular pathways and validating new targets for drug discovery. The journey from isolating a novel natural product to understanding its place in biology and medicine is challenging, but the successful characterization of this compound would underscore the enduring value of natural products as a source of transformative scientific discoveries.

Q & A

Q. What are the recommended methodologies for structural characterization of chloramultilide B?

To confirm the identity of this compound, employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) signals to establish connectivity and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (C₃₉H₄₂O₁₄, MW: 734.76119) .
  • X-ray Crystallography : Resolve the 3D structure for absolute configuration determination, if crystalline forms are obtainable . Note: Cross-reference data with analogs (e.g., chloramultilide C/D) to identify distinguishing spectral features .

Q. How should researchers design in vitro bioactivity screening for this compound?

  • Cell Line Selection : Use disease-relevant models (e.g., cancer cell lines from the NCI-60 panel for cytotoxicity assays) .
  • Dose-Response Curves : Test concentrations spanning 0.1–100 µM to calculate IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Assay Replicates : Perform triplicate experiments with independent biological replicates to ensure reproducibility .

Q. What protocols ensure reproducibility in isolating this compound from natural sources?

  • Extraction : Use gradient solvent systems (e.g., hexane/ethyl acetate/methanol) guided by TLC or HPLC-UV.
  • Purification : Apply preparative HPLC with C18 columns and optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) .
  • Purity Validation : Confirm ≥95% purity via analytical HPLC and LC-MS .

Advanced Research Questions

Q. How can contradictory results in this compound’s pharmacological activity be systematically addressed?

  • Source Validation : Verify compound identity and purity across labs using shared reference standards .
  • Experimental Variables : Control cell passage number, serum batch, and incubation conditions (e.g., hypoxia vs. normoxia) .
  • Statistical Adjustments : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to mitigate Type I errors in multi-endpoint studies .
  • Meta-Analysis : Aggregate data from independent studies to identify consensus bioactivities .

Q. What strategies optimize the synthetic yield of this compound analogs for structure-activity relationship (SAR) studies?

  • Retrosynthetic Analysis : Prioritize modular steps (e.g., esterification, glycosylation) to enable late-stage diversification .
  • Catalytic Systems : Screen transition-metal catalysts (e.g., Pd-mediated cross-couplings) for stereoselective bond formation.
  • Scale-Up Considerations : Use flow chemistry for hazardous intermediates and monitor reaction kinetics via in-line FTIR .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, autophagy) .
  • Proteomics : Use SILAC labeling or TMT multiplexing to quantify target protein modulation.
  • Metabolomics : Apply LC-HRMS to track metabolic flux changes (e.g., TCA cycle intermediates) . Validation: Confirm hits with CRISPR/Cas9 knockouts or siRNA silencing .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare treatment groups against controls (e.g., Tukey’s test for multiple comparisons) .
  • Power Analysis : Predefine sample sizes to ensure detectable effect sizes (α=0.05, power=0.8) .

Q. How should researchers document synthetic procedures for this compound derivatives?

  • Experimental Details : Report reaction temperatures, solvent volumes, and catalyst loadings to 2 significant figures.
  • Characterization Data : Include NMR shifts (δ in ppm), coupling constants (J in Hz), and HRMS spectra in supplementary materials .
  • Failure Reporting : Note unsuccessful routes (e.g., hydrolysis under basic conditions) to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.